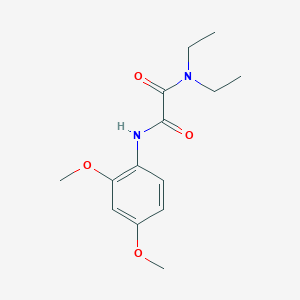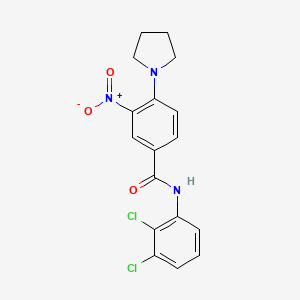![molecular formula C25H22N4O4 B4079426 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4079426.png)
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide
Vue d'ensemble
Description
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. BPN14770 is a promising drug candidate that has shown significant potential in preclinical studies.
Mécanisme D'action
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide works by inhibiting the activity of phosphodiesterase 4D (PDE4D), an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound increases the levels of cAMP in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce amyloid-beta (Aβ) levels in the brain, which is a hallmark of Alzheimer's disease. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of cognitive disorders. However, this compound has some limitations in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the brain.
Orientations Futures
There are several future directions for the development of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide. One direction is to further investigate its potential therapeutic effects in other cognitive disorders such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective PDE4D inhibitors that can improve cognitive function and memory with fewer side effects. Additionally, future studies could investigate the optimal dosing and administration schedule for this compound to maximize its therapeutic effects.
Conclusion:
This compound is a promising drug candidate that has shown significant potential in preclinical studies for the treatment of cognitive disorders such as Alzheimer's disease. Its mechanism of action and biochemical and physiological effects make it an ideal candidate for the treatment of cognitive disorders. Future studies will further elucidate its therapeutic potential and optimize its dosing and administration schedule.
Applications De Recherche Scientifique
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied in preclinical models for its potential therapeutic effects in cognitive disorders. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects and can reduce neuroinflammation in the brain.
Propriétés
IUPAC Name |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-4-10-20-23(14-16)33-25(27-20)17-5-8-19(9-6-17)26-24(30)18-7-11-21(22(15-18)29(31)32)28-12-2-3-13-28/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXYGJUCJCWDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)N5CCCC5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile](/img/structure/B4079343.png)
![ethyl 2-{[6-iodo-3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate](/img/structure/B4079344.png)

![N-methyl-4-[(2-methylprop-2-en-1-yl)oxy]-N-(1-methyl-2-pyridin-2-ylethyl)benzamide](/img/structure/B4079360.png)
![7-(difluoromethyl)-N-(2-methoxy-1-methylethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4079367.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4079370.png)

![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4079382.png)


![2-(1-adamantyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B4079389.png)


![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4079428.png)